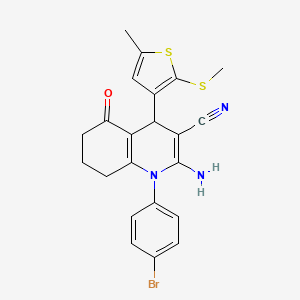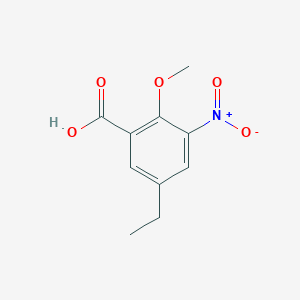![molecular formula C9H14N2OS B12046608 4-{[(Pyrrolidin-3-yl)methoxy]methyl}-1,3-thiazole CAS No. 933736-59-5](/img/structure/B12046608.png)
4-{[(Pyrrolidin-3-yl)methoxy]methyl}-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
合成路线和反应条件
4-{[(吡咯烷-3-基)甲氧基]甲基}-1,3-噻唑的合成通常涉及在特定条件下使噻唑衍生物与吡咯烷衍生物反应。 一种常见的方法是使用干燥的二氯甲烷(DCM)作为溶剂,并使用路丁碱作为碱,以及2-(1H-苯并三唑-1-基)-1,1,3,3-四甲基铵四氟硼酸盐(TBTU)作为偶联剂 .
工业生产方法
该化合物的工业生产方法尚未得到充分的记录,但可能涉及类似的合成路线,并针对大规模生产进行了优化。这可能包括使用自动化反应器和连续流动系统来提高产率和纯度。
化学反应分析
反应类型
4-{[(吡咯烷-3-基)甲氧基]甲基}-1,3-噻唑可以进行各种化学反应,包括:
氧化: 噻唑环可以在特定条件下被氧化。
还原: 该化合物可以被还原形成不同的衍生物。
取代: 吡咯烷和噻唑环可以与各种试剂发生取代反应。
常用试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂,以及用于取代反应的各种亲核试剂 .
形成的主要产物
这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能生成亚砜或砜,而取代反应可以在噻唑或吡咯烷环上引入各种官能团。
科学研究应用
4-{[(吡咯烷-3-基)甲氧基]甲基}-1,3-噻唑具有多种科学研究应用,包括:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗寄生虫特性.
工业: 用于开发新材料和化学工艺。
作用机制
4-{[(吡咯烷-3-基)甲氧基]甲基}-1,3-噻唑的作用机制涉及其与特定分子靶标和途径的相互作用。例如,它可能与酶或受体结合,改变它们的活性,并导致各种生物学效应。 具体的分子靶标和途径可能因特定应用和环境而异 .
相似化合物的比较
类似化合物
2-氨基-4-(4-溴苯基)噻唑: 与噻唑环相同,但取代基不同.
3-甲氧基-4-(2-氧代-2-吡咯烷-1-基乙氧基)苯甲醛: 含有吡咯烷环,但整体结构不同.
独特性
4-{[(吡咯烷-3-基)甲氧基]甲基}-1,3-噻唑因其噻唑环和吡咯烷-3-基甲氧基基团的特定组合而独一无二。这种独特的结构赋予其独特的化学和生物学特性,使其在各种研究和工业应用中具有价值。
属性
CAS 编号 |
933736-59-5 |
|---|---|
分子式 |
C9H14N2OS |
分子量 |
198.29 g/mol |
IUPAC 名称 |
4-(pyrrolidin-3-ylmethoxymethyl)-1,3-thiazole |
InChI |
InChI=1S/C9H14N2OS/c1-2-10-3-8(1)4-12-5-9-6-13-7-11-9/h6-8,10H,1-5H2 |
InChI 键 |
WXDLOWXXTGAVSQ-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1COCC2=CSC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-Chloro-5-methyl-5-(4-nitrophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12046539.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12046554.png)

![1-heptyl-4-hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B12046562.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}acetohydrazide](/img/structure/B12046567.png)



amino}propanoic acid](/img/structure/B12046589.png)
![3,4-dichloro-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B12046620.png)

![ethyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12046634.png)
